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Compound of Interest

Compound Name:
Ethyl 8-(2-iodophenyl)-8-

oxooctanoate

Cat. No.: B1327870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic compound featuring a complex

structure that incorporates an aromatic iodide, a ketone, and a long-chain ester. This unique

combination of functional groups makes it a molecule of significant interest for researchers in

medicinal chemistry and materials science. Its potential applications could range from being a

key intermediate in the synthesis of novel pharmaceutical agents to serving as a building block

for specialized polymers. The presence of the iodo-substituent on the phenyl ring offers a

reactive site for various cross-coupling reactions, enabling the construction of more complex

molecular architectures. This guide provides a comprehensive overview of its chemical

properties, a plausible synthesis protocol, and predicted spectroscopic data to facilitate its use

in research and development.

Chemical Properties
The fundamental chemical properties of Ethyl 8-(2-iodophenyl)-8-oxooctanoate are

summarized below. It is important to note that while some data is reported in chemical

databases, other values are predicted based on computational models due to the limited

availability of experimental data in the public domain.
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Property Value Source

IUPAC Name
Ethyl 8-(2-iodophenyl)-8-

oxooctanoate
-

CAS Number 898777-21-4 [1][2]

Molecular Formula C₁₆H₂₁IO₃ [1][2]

Molecular Weight 388.24 g/mol [1][2]

Predicted Boiling Point 428.6 ± 30.0 °C [2]

Predicted Density 1.393 ± 0.06 g/cm³ [2]

Physical State

Predicted to be a liquid or low-

melting solid at room

temperature

Solubility

Expected to be soluble in

common organic solvents such

as dichloromethane, ethyl

acetate, and acetone. Poorly

soluble in water.

Synthesis Protocol
While a specific, published experimental protocol for the synthesis of Ethyl 8-(2-
iodophenyl)-8-oxooctanoate is not readily available, a plausible and efficient route can be

designed based on established organic chemistry principles. The most logical approach

involves a Friedel-Crafts acylation reaction between iodobenzene and the acid chloride of ethyl

hydrogen suberate (ethyl 8-chloro-8-oxooctanoate).

Reaction Scheme:
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Reactants

Reaction Conditions

Products

Iodobenzene

AlCl₃ (Lewis Acid)

Ethyl 8-chloro-8-oxooctanoate

Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Dichloromethane (DCM) 0 °C to room temperature

HCl

Click to download full resolution via product page

Proposed Friedel-Crafts Acylation Workflow

Materials:

Iodobenzene

Ethyl 8-chloro-8-oxooctanoate (can be prepared from suberic acid monomethyl ester)

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride

(1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an

ice bath.

Formation of Acylium Ion: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) dissolved in

anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum

chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium

ion complex.

Friedel-Crafts Acylation: Iodobenzene (1.2 equivalents) is added dropwise to the reaction

mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room

temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

Workup: The reaction mixture is carefully poured into a beaker of crushed ice and 1 M

hydrochloric acid. The mixture is stirred until all the aluminum salts are dissolved. The

organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50

mL). The combined organic layers are washed with saturated sodium bicarbonate solution,

water, and brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to

yield the pure Ethyl 8-(2-iodophenyl)-8-oxooctanoate.

Start Reaction Setup
(Inert Atmosphere)

Acylium Ion Formation
(0 °C)

Friedel-Crafts Acylation
(0 °C to RT)

Aqueous Workup
(Quenching and Extraction) Column Chromatography Pure Product
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Synthesis Workflow Diagram

Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra, the following data is predicted based on

the known spectroscopic behavior of similar molecules containing the same functional groups.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex, with signals corresponding to the

protons on the aromatic ring and the aliphatic chain.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.9 Doublet 1H
Aromatic H ortho to

the carbonyl group

~ 7.4 - 7.5 Triplet 1H
Aromatic H para to the

carbonyl group

~ 7.1 - 7.2 Triplet 1H
Aromatic H meta to

the carbonyl group

~ 7.0 - 7.1 Doublet 1H
Aromatic H ortho to

the iodine atom

4.12 (q) Quartet 2H -OCH₂CH₃

2.95 (t) Triplet 2H
-CH₂- adjacent to the

carbonyl group

2.30 (t) Triplet 2H
-CH₂- adjacent to the

ester group

1.6 - 1.8 Multiplet 4H
-CH₂- groups in the

middle of the chain

1.2 - 1.4 Multiplet 4H
-CH₂- groups in the

middle of the chain

1.25 (t) Triplet 3H -OCH₂CH₃

¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic

carbons, and the carbons of the aliphatic chain.
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Chemical Shift (δ, ppm) Assignment

~ 200 Ketone Carbonyl Carbon (C=O)

~ 173 Ester Carbonyl Carbon (COO)

~ 140 Aromatic Carbon attached to Iodine

~ 138 Aromatic Carbon attached to the carbonyl

~ 132 Aromatic CH

~ 130 Aromatic CH

~ 128 Aromatic CH

~ 127 Aromatic CH

60.5 -OCH₂CH₃

~ 38 -CH₂- adjacent to the ketone

~ 34 -CH₂- adjacent to the ester

~ 29 (multiple signals) -CH₂- groups in the middle of the chain

~ 25 (multiple signals) -CH₂- groups in the middle of the chain

14.2 -OCH₂CH₃

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions from the two carbonyl groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 Weak Aromatic C-H stretch

2935, 2860 Medium Aliphatic C-H stretch

~ 1735 Strong Ester C=O stretch

~ 1685 Strong Aromatic Ketone C=O stretch

~ 1580, 1470 Medium Aromatic C=C stretches

~ 1250, 1100 Strong C-O stretches (ester)

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns.

m/z Interpretation

388 Molecular ion [M]⁺

343 Loss of ethoxy group (-OCH₂CH₃)

231
Fragment corresponding to the 2-iodobenzoyl

cation ([C₇H₄IO]⁺)

203
Fragment corresponding to the iodophenyl

cation ([C₆H₄I]⁺)

127 Iodine cation [I]⁺

77 Phenyl cation [C₆H₅]⁺

Reactivity and Potential Applications
The chemical reactivity of Ethyl 8-(2-iodophenyl)-8-oxooctanoate is dictated by its three main

functional groups: the aryl iodide, the ketone, and the ester.

Aryl Iodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and

carbon-heteroatom bond-forming reactions. This includes well-known palladium-catalyzed
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cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig

amination reactions. This allows for the introduction of a wide range of substituents at the 2-

position of the phenyl ring, making it a valuable intermediate for creating libraries of complex

molecules for drug discovery.

Ketone: The ketone functionality can undergo various transformations. It can be reduced to a

secondary alcohol, which could be a key step in the synthesis of biologically active

molecules. It can also be a site for nucleophilic addition reactions, such as the Grignard or

Wittig reactions, to further elaborate the carbon skeleton.

Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either

acidic or basic conditions. This carboxylic acid can then be converted to other functional

groups such as amides, acid chlorides, or other esters, providing further opportunities for

molecular diversification.

Given these reactive sites, Ethyl 8-(2-iodophenyl)-8-oxooctanoate is a promising scaffold for

the development of:

Novel Pharmaceuticals: As an intermediate in the synthesis of potential anti-cancer, anti-

inflammatory, or anti-viral agents.

Molecular Probes: For use in chemical biology to study biological processes.

Functional Materials: As a monomer or precursor for the synthesis of specialty polymers with

tailored properties.
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Key Reactive Sites

Potential Applications

Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Aryl Iodide
(Cross-Coupling Reactions)

Ketone
(Reduction, Nucleophilic Addition)

Ester
(Hydrolysis, Amidation)

Pharmaceutical SynthesisMolecular Probes Functional Materials

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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